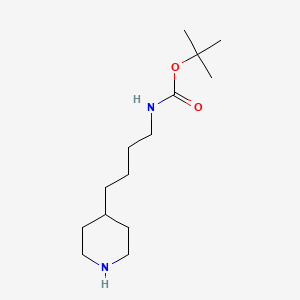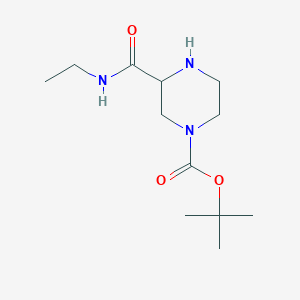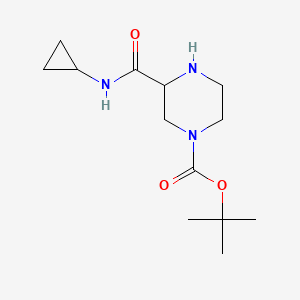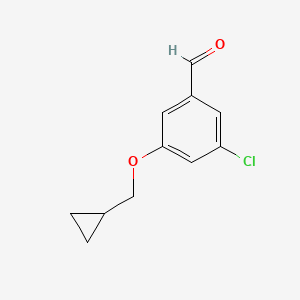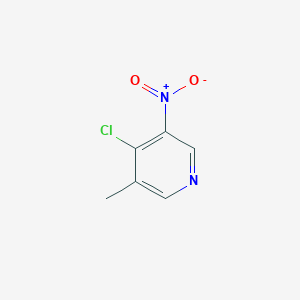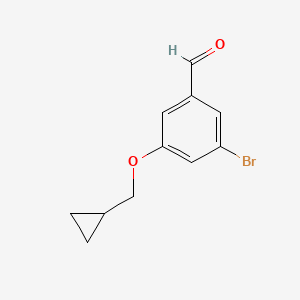
3-Bromo-5-(cyclopropylmethoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(cyclopropylmethoxy)benzaldehyde is an organic compound with the molecular formula C11H11BrO2. It is a brominated benzaldehyde derivative, characterized by the presence of a bromine atom at the 3-position and a cyclopropylmethoxy group at the 5-position of the benzaldehyde ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(cyclopropylmethoxy)benzaldehyde typically involves the bromination of a suitable benzaldehyde precursor followed by the introduction of the cyclopropylmethoxy group. One common method involves the following steps:
Bromination: A benzaldehyde derivative is brominated using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Cyclopropylmethoxylation: The brominated intermediate is then reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the cyclopropylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Bromo-5-(cyclopropylmethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KCN in aqueous ethanol.
Major Products Formed
Oxidation: 3-Bromo-5-(cyclopropylmethoxy)benzoic acid.
Reduction: 3-Bromo-5-(cyclopropylmethoxy)benzyl alcohol.
Substitution: 3-Methoxy-5-(cyclopropylmethoxy)benzaldehyde or 3-Cyano-5-(cyclopropylmethoxy)benzaldehyde.
科学研究应用
3-Bromo-5-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-5-(cyclopropylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclopropylmethoxy group can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
3-Bromo-5-methoxybenzaldehyde: Lacks the cyclopropylmethoxy group, which may affect its reactivity and biological activity.
3-Bromo-4-methoxybenzaldehyde: Differently substituted, leading to variations in chemical and physical properties.
3-Bromo-5-(pentyloxy)benzaldehyde: Contains a longer alkoxy chain, which can influence its solubility and interaction with biological targets.
Uniqueness
3-Bromo-5-(cyclopropylmethoxy)benzaldehyde is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic effects
属性
IUPAC Name |
3-bromo-5-(cyclopropylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-3-9(6-13)4-11(5-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKMWXRIGVLHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
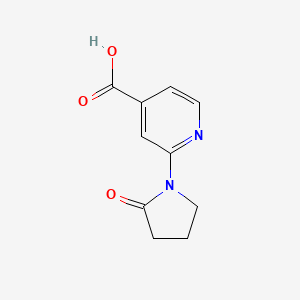
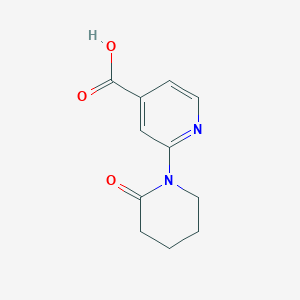
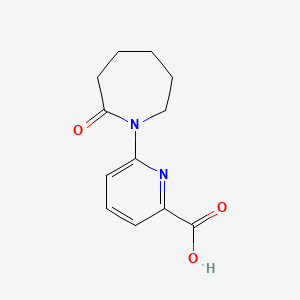
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol](/img/structure/B7966787.png)

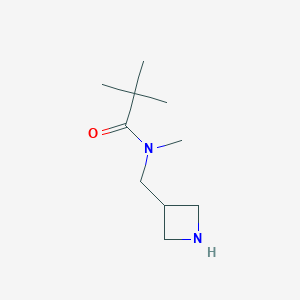
![N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide](/img/structure/B7966806.png)
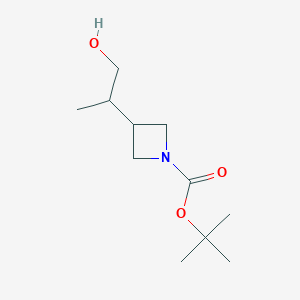
![8-(Methylsulfonyl)-1,8-diazaspiro[4.5]decane](/img/structure/B7966812.png)
